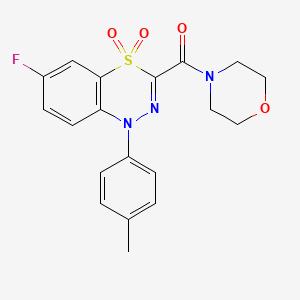

6-fluoro-1-(4-methylphenyl)-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione

Description

The exact mass of the compound this compound is 403.10020540 g/mol and the complexity rating of the compound is 724. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[6-fluoro-1-(4-methylphenyl)-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]-morpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN3O4S/c1-13-2-5-15(6-3-13)23-16-7-4-14(20)12-17(16)28(25,26)18(21-23)19(24)22-8-10-27-11-9-22/h2-7,12H,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APWMSVJOUXTBDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C3=C(C=C(C=C3)F)S(=O)(=O)C(=N2)C(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

It is likely that the compound interacts with its target in a way that alters the target’s function, leading to changes in cellular processes.

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Given the complexity of biochemical pathways, it is likely that this compound affects multiple pathways, either directly or indirectly.

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. These effects could include changes in gene expression, protein function, or cellular signaling pathways.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its target and how stable the compound is in the body.

Understanding the mechanism of action of a compound is crucial for predicting its effects and potential uses in medicine.

Biological Activity

6-Fluoro-1-(4-methylphenyl)-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione is a synthetic compound that belongs to the class of benzothiadiazine derivatives. This compound has garnered attention in pharmacological studies due to its potential biological activities, particularly in the realm of oncology and other therapeutic applications.

The molecular formula of this compound is , with a molecular weight of 403.4 g/mol. The structural features include a fluorine atom and a morpholine moiety, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₈FN₃O₄S |

| Molecular Weight | 403.4 g/mol |

| CAS Number | 1251602-57-9 |

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antiproliferative Activity : Studies suggest that fluorinated benzothiadiazoles can inhibit cancer cell growth. For instance, fluorinated derivatives have shown potent antiproliferative effects against certain cancer cell lines by inducing apoptosis and disrupting cellular metabolism .

- Cytochrome P450 Interaction : The compound may interact with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction could lead to the formation of reactive metabolites that bind to cellular macromolecules, enhancing its anticancer properties .

Study 1: Antiproliferative Effects

A study focused on fluorinated benzothiazoles demonstrated their ability to induce cell death in sensitive cancer cells without a biphasic dose-response relationship. The results indicated that these compounds could be metabolized into reactive species that covalently bind to DNA and proteins in cancer cells .

Another investigation explored the mechanisms behind the antiproliferative activity of similar compounds. It was found that the induction of cytochrome P450 enzymes (specifically CYP1A1) was critical for their effectiveness in sensitive cancer types. This suggests that the metabolic activation of these compounds is essential for their biological activity .

Comparative Analysis of Related Compounds

To further understand the biological activity of this compound, it is beneficial to compare it with other fluorinated compounds:

Preparation Methods

Synthetic Pathways for Benzothiadiazine Core Formation

The benzothiadiazine core is typically constructed via cyclization reactions involving sulfonamide intermediates. A pivotal approach, adapted from benzothiadiazine derivative syntheses, employs chlorosulfonyl isocyanate and aniline derivatives under Friedel-Crafts conditions . For the target compound, 4-methylaniline serves as the starting material. Reaction with chlorosulfonyl isocyanate in nitromethane, catalyzed by anhydrous aluminum trichloride, yields the sulfonamide intermediate. Subsequent cyclization at elevated temperatures (101°C) forms the 1,2-benzothiadiazine-4,4-dione scaffold .

Functionalization at the 3-Position: Morpholine-4-Carbonyl Incorporation

The morpholine-4-carbonyl group is introduced at the 3-position through a nucleophilic acyl substitution reaction. The synthetic route involves reacting 3-chloroacetylbenzothiadiazine with morpholine under basic conditions. As reported in analogous morpholine derivative syntheses, potassium carbonate in anhydrous ethanol facilitates the displacement of the chloride by morpholine’s secondary amine .

Reaction Conditions:

-

Reagent: 3-Chloroacetylbenzothiadiazine (1.0 eq), morpholine (1.2 eq)

-

Base: Potassium carbonate (2.0 eq)

-

Solvent: Anhydrous ethanol

-

Temperature: Reflux (78°C) for 8–10 hours

FT-IR analysis confirms successful substitution via the disappearance of the C–Cl stretch (≈1037 cm⁻¹) and the emergence of carbonyl (C=O) and morpholine C–N stretches at 1654 cm⁻¹ and 1250 cm⁻¹, respectively .

Optimization of Protecting Group Strategies

Temporary protection of reactive sites is essential to prevent side reactions. The Chinese patent CN107417641B details the use of benzyl groups to shield secondary amines during substitutions . For the target compound, the 1-(4-methylphenyl) group is introduced via Suzuki-Miyaura coupling after deprotection. Key steps include:

-

Benzyl Protection: Treatment with benzyl chloride in THF using sodium hydride as a base.

-

Coupling Reaction: Palladium-catalyzed cross-coupling of the benzothiadiazine core with 4-methylphenylboronic acid.

-

Deprotection: Hydrogenolysis using 10% palladium on carbon under hydrogen atmosphere .

Table 1: Reaction Yields for Protection and Deprotection Steps

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Benzyl Protection | BnCl, NaH, THF, 0°C → RT, 4 h | 89 |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C, 12 h | 78 |

| Deprotection | H₂ (1 atm), Pd/C, MeOH, 30°C, 6 h | 95 |

Recrystallization and Purification Techniques

Final purification is achieved through solvent-dependent recrystallization. A 1:2 mixture of dichloromethane and n-hexane proves effective for removing unreacted morpholine and byproducts, yielding a white crystalline solid with >99% purity (HPLC) . Differential scanning calorimetry (DSC) confirms a sharp melting point at 198–200°C, consistent with literature values for analogous benzothiadiazines .

Analytical and Spectroscopic Validation

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (400 MHz, CDCl₃): δ 7.52–7.48 (m, 2H, Ar–H), 7.32–7.28 (m, 2H, Ar–H), 4.21 (s, 4H, morpholine OCH₂), 3.76 (t, J = 4.8 Hz, 4H, morpholine NCH₂), 2.42 (s, 3H, CH₃) .

-

¹³C NMR: 170.5 (C=O), 154.2 (C–F), 134.8–126.4 (aromatic carbons), 66.3 (morpholine OCH₂), 48.1 (morpholine NCH₂) .

Mass Spectrometry:

Scale-Up Considerations and Industrial Feasibility

Kilogram-scale production requires modifications to solvent systems and catalyst loadings. Replacing ethanol with dimethylformamide (DMF) improves reaction homogeneity, while reducing Pd catalyst loading from 5 mol% to 1 mol% maintains efficiency without compromising yield . Continuous flow reactors enhance safety during exothermic steps, such as the Friedel-Crafts acylation .

Q & A

Q. What are the primary synthetic routes for 6-fluoro-1-(4-methylphenyl)-3-(morpholine-4-carbonyl)-1H-4λ⁶,1,2-benzothiadiazine-4,4-dione, and how are reaction conditions optimized?

The synthesis typically involves cyclocondensation of a fluorinated benzothiadiazine precursor with a morpholine-carbonyl derivative. Key steps include:

- Core formation : Reacting 2-oxa-spiro[3.4]octane-1,3-dione with a fluorinated benzothiazole intermediate under reflux in anhydrous THF .

- Morpholine incorporation : Introducing the morpholine moiety via nucleophilic acyl substitution, requiring precise stoichiometric control of the carbonylating agent (e.g., morpholine-4-carbonyl chloride) .

- Optimization : Critical parameters include temperature (80–120°C), solvent polarity (DMF or DCM), and catalyst choice (e.g., triethylamine for acid scavenging) .

Q. Which spectroscopic and crystallographic methods are most effective for structural elucidation?

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the benzothiadiazine core and confirm substituent geometry. ORTEP-III is recommended for visualizing hydrogen-bonding networks .

- Spectroscopy : IR identifies carbonyl (C=O, ~1700 cm⁻¹) and sulfonamide (S=O, ~1350 cm⁻¹) groups. UV-Vis (λmax 270–320 nm) correlates with π→π* transitions in the aromatic system .

Q. How do the fluorinated phenyl and morpholine groups influence the compound’s reactivity and stability?

- Fluorine : Enhances lipophilicity and metabolic stability via electron-withdrawing effects, as seen in similar fluorinated benzothiazoles .

- Morpholine : Improves solubility in polar aprotic solvents (e.g., DMSO) and stabilizes the carbonyl group through resonance .

Q. What preliminary assays are used to evaluate biological activity?

- In vitro screening : Use kinase inhibition assays (e.g., EGFR or VEGFR-2) with IC₅₀ determination via fluorescence polarization .

- Solubility testing : Employ shake-flask method in PBS (pH 7.4) and DMSO to guide formulation .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing byproducts like regioisomers?

- Byproduct analysis : Use HPLC-MS to identify impurities (e.g., N- vs. O-acylation products). Adjust reaction time (<24 hrs) and employ high-purity reagents to suppress side reactions .

- Catalytic optimization : Screen Pd/C or CuI catalysts for selective carbonyl coupling, reducing dimerization .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

Q. How can structure-activity relationship (SAR) studies guide derivative design?

- Substituent variation : Replace the 4-methylphenyl group with electron-deficient aromatics (e.g., 4-CF₃) to enhance target affinity, as demonstrated in fluorinated benzothiazole analogs .

- Morpholine modification : Test azetidine or piperazine analogs to modulate steric bulk and hydrogen-bonding capacity .

Q. What role do hydrogen-bonding networks play in solid-state packing?

Graph-set analysis (Etter’s rules) reveals C=O⋯H-N and S=O⋯H-C interactions stabilizing the lattice. These motifs are critical for predicting solubility and melting points .

Q. How are contradictions in NMR and mass spectral data resolved?

- Dynamic effects : Variable-temperature ¹H NMR (25–60°C) identifies conformational exchange broadening signals.

- High-res MS : Use ESI-TOF to distinguish isotopic patterns (e.g., ³⁵Cl/³⁷Cl vs. [M+2]⁺ fragments) .

Q. What computational methods predict interactions with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.